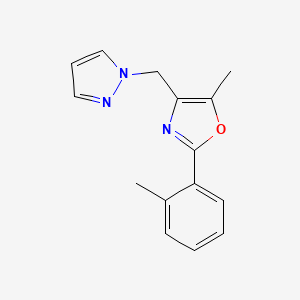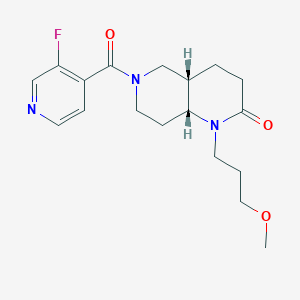
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide, also known as CX614, is a nootropic drug that has been extensively studied for its potential cognitive enhancing effects. It belongs to the family of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Mechanism of Action
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide modulates the activity of AMPA receptors by increasing their sensitivity to glutamate, the main neurotransmitter involved in synaptic plasticity. This leads to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), which enhances the strength of synaptic connections and promotes LTP. Moreover, this compound has been shown to increase the number of AMPA receptors on the cell surface, which further enhances synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. For example, this compound increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. Moreover, this compound has been shown to increase the production of nitric oxide (NO), a signaling molecule that regulates blood flow and neuronal activity. Finally, this compound has been shown to increase the expression of immediate early genes (IEGs), which are involved in the transcriptional regulation of synaptic plasticity.
Advantages and Limitations for Lab Experiments
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. Moreover, this compound has been shown to enhance cognitive function in various animal models, which makes it a promising candidate for further research. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in vivo. Moreover, this compound has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are several future directions for N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide research. One direction is to investigate the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to explore the molecular mechanisms underlying the cognitive enhancing effects of this compound, such as the role of BDNF and NO. Moreover, future research could focus on developing more potent and selective ampakines that have fewer side effects and better pharmacokinetic properties. Finally, future research could investigate the potential use of this compound in combination with other cognitive enhancers or neuroprotective agents.
Synthesis Methods
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of cyclohexylmethylamine with 2-bromo-4'-methylpropiophenone, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained by acetylation of the amine group with acetic anhydride. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of this compound.
Scientific Research Applications
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide has been extensively studied in vitro and in vivo for its potential cognitive enhancing effects. In vitro studies have shown that this compound enhances the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. In vivo studies have shown that this compound improves learning and memory in various animal models, including rats and mice. Moreover, this compound has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory.
properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-7-5-6-10-15(13)11-16(18)17-12-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZTQXUTDAWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)
![N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5308341.png)
![3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308347.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)
![N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5308364.png)
![3-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenol](/img/structure/B5308365.png)


![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)